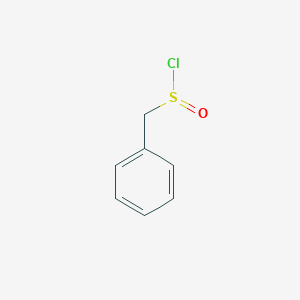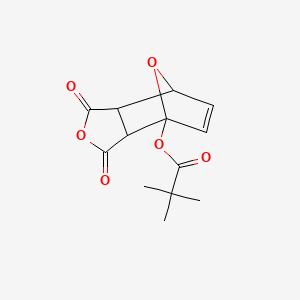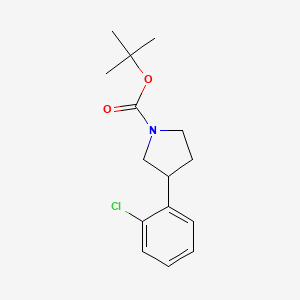
1-Boc-3-(2-chlorophenyl)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Boc-3-(2-chlorophenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the pyrrolidine ring, and a 2-chlorophenyl group attached to the third carbon of the pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry.
准备方法
The synthesis of 1-Boc-3-(2-chlorophenyl)pyrrolidine typically involves the reaction of 3-(2-chlorophenyl)pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反应分析
1-Boc-3-(2-chlorophenyl)pyrrolidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to yield the free amine.
Oxidation and Reduction Reactions: The pyrrolidine ring can undergo oxidation to form pyrrolidone derivatives or reduction to form more saturated compounds.
Common reagents used in these reactions include nucleophiles for substitution, acids for deprotection, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
1-Boc-3-(2-chlorophenyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders and cancer.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its unique structure imparts specific properties to the final products.
作用机制
The mechanism of action of 1-Boc-3-(2-chlorophenyl)pyrrolidine depends on its specific application. In medicinal chemistry, the compound may act as a precursor to active pharmaceutical ingredients (APIs) that interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the Boc group can influence the compound’s solubility, stability, and bioavailability, while the 2-chlorophenyl group can enhance binding affinity and selectivity for the target.
相似化合物的比较
1-Boc-3-(2-chlorophenyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
1-Boc-3-phenylpyrrolidine: Lacks the chlorine atom on the phenyl ring, which may result in different reactivity and biological activity.
1-Boc-3-(4-chlorophenyl)pyrrolidine: Has the chlorine atom in a different position on the phenyl ring, potentially affecting its chemical and biological properties.
1-Boc-3-(2-fluorophenyl)pyrrolidine: Contains a fluorine atom instead of chlorine, which can influence the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct chemical and biological characteristics compared to its analogs.
属性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC 名称 |
tert-butyl 3-(2-chlorophenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H20ClNO2/c1-15(2,3)19-14(18)17-9-8-11(10-17)12-6-4-5-7-13(12)16/h4-7,11H,8-10H2,1-3H3 |
InChI 键 |
MJZLWPCSDJBARI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC=CC=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-6'-carboxylic acid hydrochloride](/img/structure/B13675456.png)
![2-(3,4-Dimethoxyphenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13675457.png)
![7-Methoxy-1H-benzo[d]azepin-2(3H)-one](/img/structure/B13675469.png)
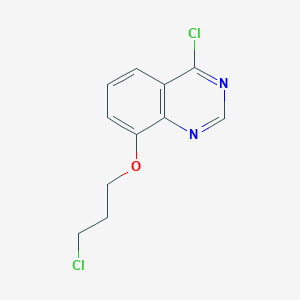

![6-Bromo-3,7-dimethyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13675491.png)
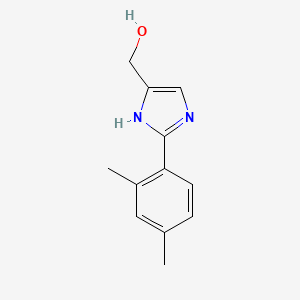

![Ethyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylate](/img/structure/B13675512.png)
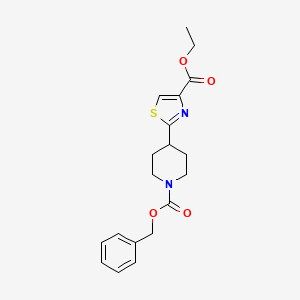
![5,6-Dimethyl-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13675526.png)
